molecular formula C21H16ClN3O2S2 B11209528 N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11209528
M. Wt: 442.0 g/mol
InChI Key: ANIRPRVIDHZCPC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a thienopyrimidine core, and a sulfanylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Chlorobenzyl Group: This step involves the reaction of the thienopyrimidine core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Sulfanylacetamide Moiety: This final step involves the reaction of the intermediate with a suitable sulfanylacetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving thienopyrimidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The thienopyrimidine core may interact with enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanylacetamide moiety may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
  • N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propionamide

Uniqueness

N-(2-chlorobenzyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClN3O2S2

Molecular Weight

442.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H16ClN3O2S2/c22-16-9-5-4-6-14(16)12-23-18(26)13-29-21-24-17-10-11-28-19(17)20(27)25(21)15-7-2-1-3-8-15/h1-11H,12-13H2,(H,23,26)

InChI Key

ANIRPRVIDHZCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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